1-tert-butyl-1H-imidazole-2-carbaldehyde
Description
Contextualization within N-Heterocyclic Aldehydes and Imidazole (B134444) Derivatives
N-heterocyclic aldehydes are a pivotal class of compounds in organic synthesis, serving as key intermediates in the construction of a wide array of more complex structures. The aldehyde group's reactivity allows for a multitude of transformations, including nucleophilic additions, condensations, and oxidations. When this functionality is attached to a heterocyclic ring like imidazole, the resulting molecule gains a unique electronic character and potential for biological activity or catalytic application.
Imidazole and its derivatives are ubiquitous in nature and pharmacology, found in essential biomolecules like the amino acid histidine and purine (B94841) bases in DNA. sigmaaldrich.com Their five-membered aromatic structure containing two nitrogen atoms imparts a range of properties, including the ability to act as ligands for metal catalysts and to participate in hydrogen bonding. sigmaaldrich.com The combination of an aldehyde at the C2 position with a bulky tert-butyl group at the N1 position in 1-tert-butyl-1H-imidazole-2-carbaldehyde creates a sterically demanding and electronically distinct building block, influencing its reactivity and the architecture of its downstream products.
Historical Development and Emerging Significance of Imidazole-2-carbaldehyde Frameworks
The synthesis of the parent compound, imidazole-2-carbaldehyde, has been a subject of study for decades, with various methods developed for its preparation. Early routes included the oxidation of the corresponding alcohol with manganese dioxide and the acid-promoted cyclization of acetal-protected precursors. orgsyn.org A significant advancement was the development of methods involving the formylation of protected 2-lithioimidazole intermediates. orgsyn.org An optimized, large-scale synthesis starting from inexpensive, commercially available imidazole has been reported, proceeding through a multi-step sequence involving benzoyl protection, hydrogenation, and subsequent deprotection and cyclization to yield the desired aldehyde. orgsyn.org This particular method is noted for its high yields and the direct isolation of pure products. orgsyn.org
The significance of the imidazole-2-carbaldehyde core is growing, with applications extending beyond traditional organic synthesis. For instance, imidazole-2-carboxaldehyde is utilized as an organic linker in the synthesis of zeolitic imidazolate frameworks (ZIFs), a class of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.
Structural Features and Chemical Reactivity Potential of the this compound Scaffold
The structure of this compound is defined by two key features: the C2-aldehyde group and the N1-tert-butyl group. The aldehyde is an electron-withdrawing group, which influences the aromaticity and reactivity of the imidazole ring. The tert-butyl group is sterically bulky, which can direct the approach of reagents and influence the conformational preferences of the molecule and its derivatives. nih.gov The steric hindrance provided by the tert-butyl group is a well-known feature in related compounds like 1-tert-butylimidazole. researchgate.netnih.gov
The reactivity of this scaffold is predicted to be rich and versatile:
Aldehyde Chemistry: The aldehyde group is susceptible to a wide range of standard transformations. It can undergo nucleophilic attack to form alcohols, be oxidized to a carboxylic acid, or participate in condensation reactions (e.g., Wittig, Knoevenagel) to form larger, more complex structures.
C2-Metalation: The C2-proton of N-substituted imidazoles can be abstracted by strong bases to form a nucleophilic organometallic species. Studies on the closely related 1-tert-butylimidazole have shown that it can be readily metalated at the C2 position and subsequently reacted with electrophiles. researchgate.netnih.gov This suggests a primary synthetic route to this compound would involve the formylation of 2-lithio-1-tert-butylimidazole.
N-Heterocyclic Carbene (NHC) Precursor: Imidazolium salts, which can be derived from N-substituted imidazoles, are precursors to N-heterocyclic carbenes (NHCs). While the aldehyde functionality would need to be considered, the 1-tert-butyl-1H-imidazole core has the potential to be converted into a precursor for sterically demanding NHC ligands, which are widely used in organometallic catalysis.
The combination of these features makes this compound a promising intermediate for creating sterically encumbered and electronically tuned molecules for applications in medicinal chemistry, materials science, and catalysis.
Structure
3D Structure
Properties
CAS No. |
117983-77-4 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-tert-butylimidazole-2-carbaldehyde |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)10-5-4-9-7(10)6-11/h4-6H,1-3H3 |
InChI Key |
BGLPNOALYAMAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CN=C1C=O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Tert Butyl 1h Imidazole 2 Carbaldehyde
Direct Formylation Strategies for Imidazole (B134444) Systems
Direct formylation involves the introduction of a formyl group (-CHO) onto the C2 position of the 1-tert-butylimidazole ring. This can be accomplished through methods involving organometallic intermediates or direct oxidative functionalization.
Approaches Involving Organometallic Intermediates
A prominent strategy for the direct formylation of 1-tert-butylimidazole involves the use of organometallic intermediates. researchgate.netnih.gov This approach typically begins with the deprotonation of 1-tert-butylimidazole at the C2 position using a strong base, such as an organolithium reagent, to form a highly reactive 2-lithio-1-tert-butylimidazole intermediate. researchgate.net This intermediate is then quenched with a suitable formylating agent, like N,N-dimethylformamide (DMF), to yield the target aldehyde.
The steric hindrance provided by the tert-butyl group at the N1 position directs the metallation specifically to the C2 position, ensuring high regioselectivity. nih.gov This method is advantageous due to its high efficiency and the direct installation of the aldehyde functionality.
Detailed research findings have demonstrated the successful metalation of 1-tert-butylimidazole, a sterically demanding derivative, with various metalation reagents, followed by reaction with electrophiles. researchgate.netnih.gov
Oxidative Functionalization Routes
Oxidative functionalization provides an alternative pathway for the direct formylation of the imidazole ring. While specific examples for 1-tert-butyl-1H-imidazole-2-carbaldehyde are not extensively detailed in the provided results, the general principle involves the use of an oxidizing agent to introduce the formyl group. For instance, tandem oxidative cyclization reactions have been employed for the synthesis of substituted benzimidazoles, showcasing the utility of oxidative methods in forming C-N bonds and functionalizing heterocyclic systems. researchgate.netrsc.org These methods often utilize oxidants like tert-butyl hydroperoxide (TBHP) and can proceed under mild conditions. researchgate.net
Functional Group Transformation Pathways
This strategy relies on the conversion of a pre-existing functional group at the C2 position of the 1-tert-butylimidazole ring into an aldehyde.
Oxidation of Precursor Alcohols
A common and reliable method for synthesizing aldehydes is the oxidation of the corresponding primary alcohol. In this context, (1-tert-butyl-1H-imidazol-2-yl)methanol serves as the precursor. This alcohol can be oxidized to this compound using a variety of oxidizing agents.
Selective oxidation of primary alcohols to aldehydes can be achieved using reagents like 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a co-oxidant such as sodium hypochlorite. researchgate.net This method is known for its high selectivity, minimizing over-oxidation to the carboxylic acid. researchgate.net Other oxidizing agents, such as manganese dioxide (MnO₂), have also been successfully used for the oxidation of similar imidazolyl carbinols. orgsyn.org The choice of oxidant and reaction conditions is crucial to ensure high yields and prevent the formation of byproducts.
| Precursor | Reagent | Product | Yield (%) | Reference |
| (1-tert-butyl-1H-imidazol-2-yl)methanol | TEMPO/NaOCl | This compound | High (General Method) | researchgate.net |
| Imidazole-2-carbinol | MnO₂ | Imidazole-2-carboxaldehyde | Not specified | orgsyn.org |
Reduction of Nitrile or Ester Moieties
Another functional group transformation pathway involves the partial reduction of a nitrile or an ester group at the C2 position. For example, 1-tert-butyl-1H-imidazole-2-carbonitrile can be reduced to the corresponding aldehyde. This reduction requires careful selection of the reducing agent to avoid over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this type of transformation, as it can selectively reduce nitriles and esters to aldehydes at low temperatures.
Similarly, a methyl or ethyl ester of 1-tert-butyl-1H-imidazole-2-carboxylic acid can be reduced to the aldehyde. Studies on the regioselective reduction of related heterocyclic diesters have shown that the choice of reducing agent and the nature of the ester (e.g., bulky tert-butyl vs. methyl esters) can influence the outcome of the reaction. nih.gov
Multicomponent Reaction Protocols
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound and its derivatives in a single step from three or more starting materials. rug.nl While a direct one-pot synthesis of the target molecule via an MCR is not explicitly described, the principles of MCRs are applicable. For instance, the Ugi reaction, an isocyanide-based MCR, has been utilized to synthesize complex indole (B1671886) derivatives, demonstrating the power of this strategy in creating diverse molecular scaffolds. rug.nl
A plausible MCR approach for a related imidazole carbaldehyde involves a one-pot synthesis starting from valeronitrile, which is first converted to an imidate, followed by coupling with glycine (B1666218) and a subsequent Vilsmeier-Haack reaction to introduce the formyl group. This streamlined process, which avoids the isolation of intermediates, has been shown to be efficient for bulk production.
| Reaction Type | Starting Materials | Key Features | Yield (%) | Reference |
| One-Pot Synthesis | Valeronitrile, Glycine, POCl₃, DMF | Streamlined process, avoids intermediate isolation | 70 (over three steps) | |
| Ugi Reaction | Indole-2-carboxylic acid, amine, aldehyde/ketone, isocyanide | Forms complex adducts for further cyclization | Good (e.g., 83% for adduct) | rug.nl |
Condensation-Cyclization Sequences
Condensation-cyclization reactions represent a foundational strategy for constructing the imidazole ring system. These methods typically involve the reaction of a 1,2-dicarbonyl compound, an aldehyde, and an amine, with ammonia (B1221849) or an ammonium (B1175870) salt often serving as the nitrogen source for the N3 position. For the synthesis of N-substituted imidazoles like the target compound, a primary amine (in this case, tert-butylamine) is used.
While a direct one-pot synthesis of this compound via a multi-component condensation is not prominently documented, the synthesis of the precursor, 1-tert-butyl-1H-imidazole, is well-established and often involves cyclization pathways. chemicalbook.com A common approach involves heating a mixture of a glyoxal (B1671930) equivalent, formaldehyde (B43269) (or a synthetic equivalent), and tert-butylamine (B42293) with ammonia.
Another relevant condensation approach is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This method involves a [3+2] cycloaddition between TosMIC and an aldimine. researchgate.net For the target compound, this would involve the reaction of an imine derived from tert-butylamine with TosMIC. The versatility of this reaction allows for the preparation of various substituted imidazoles. clockss.org
Annulation Reactions
Annulation reactions, which involve the formation of a ring onto a pre-existing molecule, provide another pathway to substituted imidazoles. Research into the annulation of 2-imidazolines, for instance, demonstrates a methodology where the imidazoline (B1206853) ring serves as a scaffold for building more complex heterocyclic systems. researchgate.net Imidazolines substituted at the C-2 position can exhibit nucleophilic character at both the N-1 and the C-2 alpha positions, allowing for reactions with double electrophiles to form a new fused ring. researchgate.net While typically used for creating fused bicyclic systems, the underlying principles of activating the imidazoline core could be adapted for functionalization, ultimately leading to the desired 2-carbaldehyde after ring formation and subsequent manipulation.
Regioselectivity and Stereochemical Control in Synthesis
For the synthesis of this compound from its parent heterocycle, 1-tert-butyl-imidazole, achieving regioselectivity is paramount. The bulky tert-butyl group at the N1 position sterically hinders the C5 position, but the electronic nature of the imidazole ring makes the C2 position the most reactive site for electrophilic substitution and metalation.
A primary method for achieving C2-formylation is through metalation . The reaction of 1-tert-butyl-imidazole with a strong base, such as n-butyllithium, selectively deprotonates the C2 position. nih.gov Quenching the resulting 1-tert-butyl-imidazol-2-yllithium intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde group at the desired position with high regioselectivity. researchgate.netnih.gov
The Vilsmeier-Haack reaction is another powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including imidazoles. ambeed.commdpi.com This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like DMF. mdpi.comresearchgate.net The electrophilic chloromethyleniminium ion formed preferentially attacks the electron-rich C2 position of the 1-tert-butyl-imidazole ring. Subsequent hydrolysis of the iminium salt intermediate yields the final this compound. Attempts to use the Vilsmeier-Haack reaction on some complex imidazole systems have been unsuccessful due to decomposition of the reaction mixture, highlighting the need for careful optimization of conditions for each specific substrate. nih.gov
| Substrate Type | Reagents | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| Pyrazoles | POCl₃, DMF | -10 °C to 70 °C | Moderate (e.g., 48%) | mdpi.com |
| Thiazolinethiones | POCl₃, DMF | Ice bath to RT | Not specified | researchgate.net |
| 2-Aminosubstituted Acetamides | POCl₃, DMF | Not specified | Good | researchgate.net |
This table presents general conditions for the Vilsmeier-Haack reaction on various heterocyclic substrates, illustrating the typical reagents and conditions that could be adapted for the formylation of 1-tert-butyl-imidazole.
Green Chemistry Considerations in Synthetic Route Design
Modern synthetic chemistry places increasing emphasis on environmentally benign processes. Several green chemistry approaches have been developed for the synthesis of imidazole derivatives, which could be applied to the production of this compound. researchgate.net
Key green strategies include:
Use of Eco-Friendly Solvents: An aqueous approach, using water as the solvent, has been successfully employed for the synthesis of imidazole-based hybrids, minimizing the environmental impact of volatile organic compounds (VOCs). nih.gov
Biocatalysis: Natural, biodegradable, and inexpensive catalysts like lemon juice have been used for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives, offering benefits such as short reaction times and easy work-up. researchgate.net
Solvent-Free Conditions: One-pot syntheses conducted under solvent-free conditions provide a highly efficient and environmentally friendly alternative to traditional methods, often leading to high yields and easy product isolation. asianpubs.org
Alternative Energy Sources: The use of microwave or ultrasound irradiation can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. researchgate.nettandfonline.com
| Green Approach | Key Feature | Example Catalyst/Condition | Advantages | Reference |
|---|---|---|---|---|
| Aqueous Synthesis | Water as solvent | Aqueous medium | Eco-friendly, reduces use of hazardous organic solvents | nih.gov |
| Biocatalysis | Natural catalyst | Lemon juice in ethanol | Low cost, biodegradable, non-toxic, simple work-up | researchgate.net |
| Solvent-Free Synthesis | Absence of solvent | One-pot reaction of starting materials | High yields, easy set-up, mild conditions | asianpubs.org |
| Ultrasonic Irradiation | Use of ultrasound | Acidic ionic liquid | Brief reaction time, potential catalyst recovery, high atom economy | tandfonline.com |
This table summarizes various green chemistry strategies that have been applied to the synthesis of imidazole derivatives, showcasing the potential for developing more sustainable routes to this compound.
Advanced Structural Elucidation of 1 Tert Butyl 1h Imidazole 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of 1-tert-butyl-1H-imidazole-2-carbaldehyde, distinct signals are expected for the protons of the tert-butyl group, the imidazole (B134444) ring, and the aldehyde functional group.
Aldehyde Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its position on the imidazole ring. It is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. For the parent compound, imidazole-2-carboxaldehyde, this proton signal is observed around δ 9.67 ppm. rsc.org
Imidazole Ring Protons: The two protons on the imidazole ring (at positions 4 and 5) are in different chemical environments and are expected to appear as distinct signals. They typically resonate in the aromatic region (δ 7.0–8.0 ppm). These protons would likely appear as doublets due to coupling with each other. In 1-tert-butylimidazole, the imidazole protons are observed around δ 7.0-7.5 ppm. nih.gov
Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet. Due to the shielding effect of the alkyl group, this signal is expected in the upfield region, typically around δ 1.5–1.7 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde H | 9.5 - 10.5 | Singlet (s) |
| Imidazole H-4/H-5 | 7.0 - 8.0 | Doublet (d) |
| Imidazole H-5/H-4 | 7.0 - 8.0 | Doublet (d) |
| tert-butyl H | 1.5 - 1.7 | Singlet (s) |
Note: Data is predicted based on analogous structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is significantly deshielded and is expected to resonate far downfield, typically in the range of δ 180–195 ppm.
Imidazole Ring Carbons: The three carbons of the imidazole ring will show distinct signals. The C2 carbon, being attached to two nitrogen atoms and the formyl group, will be the most downfield of the ring carbons, likely appearing around δ 145-150 ppm. The C4 and C5 carbons are expected to resonate between δ 120 and 140 ppm. For comparison, in 1-butyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione, the imidazole ring carbons appear in this region. researchgate.net
Tert-butyl Carbons: The spectrum will show two signals for the tert-butyl group: a quaternary carbon signal (C(CH₃)₃) around δ 50–60 ppm and a signal for the three equivalent methyl carbons (-CH₃) around δ 28–32 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 180 - 195 |
| C2 (Imidazole) | 145 - 150 |
| C4/C5 (Imidazole) | 120 - 140 |
| C (CH₃)₃ (tert-butyl) | 50 - 60 |
| C(C H₃)₃ (tert-butyl) | 28 - 32 |
Note: Data is predicted based on analogous structures.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A key expected correlation would be between the two imidazole ring protons (H-4 and H-5), confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show cross-peaks connecting the aldehyde proton to the aldehyde carbon, the H-4 and H-5 protons to their respective C-4 and C-5 carbons, and the tert-butyl protons to the methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations, which helps in piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:
The aldehyde proton to the C2 carbon of the imidazole ring.
The tert-butyl protons to the quaternary carbon of the tert-butyl group and to the N-attached C2 and C5 carbons of the imidazole ring.
The imidazole ring protons to other carbons within the ring, confirming their positions relative to the substituents.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy techniques, such as FT-IR and Raman, provide valuable information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and imidazole moieties.
C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the aldehyde carbonyl group is expected in the region of 1680–1710 cm⁻¹. This is a characteristic band for aromatic aldehydes. For instance, the FT-IR spectrum of imidazole-2-carboxaldehyde shows a prominent C=O stretching peak. researchgate.net
C-H Stretch (Aldehyde): The C-H stretching vibration of the aldehyde proton typically appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.
C-H Stretch (Alkyl and Aromatic): The C-H stretching vibrations of the tert-butyl group are expected around 2950–2850 cm⁻¹. The C-H stretches of the imidazole ring will likely appear above 3000 cm⁻¹.
C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the imidazole ring are expected in the 1500–1650 cm⁻¹ region.
C-N Stretch: The C-N stretching vibrations of the imidazole ring typically occur in the 1300–1400 cm⁻¹ range. researchgate.net
Table 3: Predicted FT-IR Characteristic Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | > 3000 | Medium |
| C-H Stretch (Alkyl) | 2950 - 2850 | Strong |
| C-H Stretch (Aldehyde) | ~2820, ~2720 | Weak-Medium |
| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |
| C=N, C=C Stretch (Ring) | 1500 - 1650 | Medium-Strong |
| C-N Stretch (Ring) | 1300 - 1400 | Medium |
Note: Data is predicted based on analogous structures.
Raman Spectroscopy
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to FT-IR.
Ring Vibrations: The symmetric breathing vibrations of the imidazole ring are often strong and sharp in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core.
C=O Stretch: The carbonyl stretching vibration is also Raman active, though its intensity can vary.
C-H Bending and Stretching: The various C-H bending and stretching modes of the tert-butyl and imidazole groups will also be present.
Symmetry and Polarization: Non-polar bonds and symmetric vibrations tend to produce stronger Raman signals compared to polar ones. Therefore, the vibrations of the imidazole ring and the C-C bonds of the tert-butyl group are expected to be prominent. Computational studies on imidazole-2-carboxaldehyde have been used to simulate its Raman spectrum and identify the key vibrational modes. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecular ion (M+) peak, which corresponds to the molecular weight of the compound, is typically observed. For aldehydes, this peak may be weak in aliphatic variations but is generally stronger in aromatic compounds. miamioh.edu
The fragmentation of imidazole-2-carbaldehyde and its derivatives follows predictable pathways. A common fragmentation for aldehydes is the cleavage of bonds adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or a formyl radical (CHO, M-29). miamioh.edulibretexts.org For the parent compound, 1H-imidazole-2-carbaldehyde, the molecular ion has a calculated m/z of 96.0874. nist.gov
In the case of substituted imidazole aldehydes, the fragmentation patterns provide insight into the nature and position of the substituents. For instance, the mass spectrum of 1-benzyl-1H-imidazole-2-carbaldehyde shows a molecular ion at m/z 186.2099. nist.gov The presence of a tert-butyl group on the imidazole ring, as in this compound, introduces specific fragmentation pathways. A characteristic fragmentation of tert-butyl arenes is the loss of a methyl radical (CH₃•), which is an energetically favorable process. researchgate.net This would result in a prominent [M-15]+ peak in the mass spectrum.
Further fragmentation can occur through α-cleavage, which is a primary mode for ketones and aldehydes, or through more complex rearrangement reactions like the McLafferty rearrangement if the substituent chain is sufficiently long. miamioh.edulibretexts.org The stability of the resulting fragments often dictates the intensity of the observed peaks. For example, the formation of stable carbocations or radical ions is favored. libretexts.org The use of imidazole derivatives as charge-reducing reagents in native mass spectrometry highlights their ability to stabilize macromolecular complexes in the gas phase, a property influenced by substituents on the imidazole ring. nih.gov
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Description | Proposed Structure/Loss | Predicted m/z |
| Molecular Ion | [C₈H₁₂N₂O]⁺• | 152 |
| Loss of Methyl Radical | [M - CH₃]⁺ | 137 |
| Loss of Formyl Radical | [M - CHO]⁺ | 123 |
| Loss of Hydrogen Atom | [M - H]⁺ | 151 |
| tert-Butyl Cation | [C(CH₃)₃]⁺ | 57 |
Table 2: Molecular Weights of Related Imidazole Aldehyde Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1H-Imidazole-2-carboxaldehyde | C₄H₄N₂O | 96.09 nist.gov |
| 1-(Phenylmethyl)-1H-imidazole-2-carboxaldehyde | C₁₁H₁₀N₂O | 186.21 nist.gov |
| 4-Methyl-1H-imidazole-2-carboxaldehyde | C₅H₆N₂O | 110.11 sigmaaldrich.com |
| 2-Butyl-1H-imidazole-4-carbaldehyde | C₈H₁₂N₂O | 152.19 biosynth.comsigmaaldrich.com |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms, bond lengths, and bond angles of this compound and its derivatives in the solid state. This technique also reveals details about the supramolecular architecture, such as crystal packing and intermolecular interactions.
While the specific crystal structure for this compound is not detailed in the provided results, analysis of related imidazole derivatives offers significant insights. The imidazole ring itself is planar. nih.govsapub.org In substituted imidazoles, the dihedral angles between the imidazole ring and its substituents are key structural parameters. For example, in 1-phenyl-1H-imidazole derivatives, the angle between the imidazole and phenyl rings can vary significantly depending on the substituents and packing forces. iucr.org
The geometry of the imidazole ring is generally consistent across different derivatives, with similar bond lengths. iucr.org However, the substituents can influence the planarity and electronic distribution of the molecule.
Table 3: Crystallographic Data for Representative Imidazole Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | Monoclinic | I2/a | C-H···F sapub.org |
| 2-(4-fluorophenyl)-4,5-diphenyl-1-(4-trifluoro)-phenyl-1H-imidazole | Triclinic | P-1 | C-H···F sapub.org |
| 0.5 {[(C₄H₇N₂)₃] [C₂O₄HC₂O₄]} (a 2-methylimidazolium salt) | Triclinic | P-1 | N-H···H, π-stacking mdpi.comjournalspress.com |
| 4-(1H-Imidazol-1-yl)benzaldehyde | Not Specified | Not Specified | C-H···O, C-H···N iucr.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. For imidazole-2-carbaldehyde and its derivatives, the UV-Vis spectrum is characterized by absorption bands that correspond to transitions of electrons between different energy levels.
Studies on imidazole-2-carboxaldehyde have shown that it absorbs near-UV radiation, which can lead to the formation of an excited triplet state. nih.govacs.org This photoreactivity is significant in atmospheric chemistry. nih.govacs.org The UV-Vis spectra of imidazole-2-carboxaldehyde typically exhibit strong absorption bands in the ranges of 220-250 nm and 270-300 nm. researchgate.net These bands are associated with π → π* and n → π* electronic transitions within the molecule. The π → π* transitions generally have higher molar absorptivity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the oxygen and nitrogen atoms, are typically of lower intensity and appear at longer wavelengths.
The solvent environment can influence the position and intensity of these absorption bands. Hydrogen bonding interactions with polar solvents can cause shifts in the absorption maxima (solvatochromism). For example, in aqueous solutions, imidazole-2-carboxaldehyde can form a gem-diol, which alters its electronic structure and, consequently, its UV-Vis spectrum. nih.govacs.org
The introduction of a tert-butyl group on the imidazole ring is expected to have a relatively small effect on the position of the main absorption bands, as it is an alkyl group and does not significantly extend the conjugated system. However, it can cause minor shifts due to its electron-donating inductive effect. Derivatives with more extended conjugation, such as those with phenyl groups, would show a bathochromic (red) shift in their absorption maxima compared to the parent imidazole-2-carbaldehyde. iucr.org
Table 4: Electronic Transition Data for Imidazole-2-carboxaldehyde
| Compound | Solvent | Absorption Maxima (λmax) | Corresponding Electronic Transition |
| Imidazole-2-carboxaldehyde | Not Specified | 220-250 nm | π → π |
| Imidazole-2-carboxaldehyde | Not Specified | 270-300 nm | n → π |
Reactivity and Derivatization Strategies of 1 Tert Butyl 1h Imidazole 2 Carbaldehyde
Reactions at the Aldehyde Moiety
The aldehyde functional group is a primary site for synthetic modification, readily participating in condensation, reduction, and oxidation reactions.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles, leading to condensation products. These reactions typically involve the formation of a C=N double bond.
Schiff Base Formation: The reaction of 1-tert-butyl-1H-imidazole-2-carbaldehyde with primary amines yields imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by acid and proceeds through a hemiaminal intermediate, which then dehydrates to form the final product. These imidazole-containing Schiff bases are valuable ligands in coordination chemistry and building blocks for more complex molecules.
Oxime and Hydrazone Synthesis: Condensation with hydroxylamine or hydrazine derivatives provides oximes and hydrazones, respectively. These reactions proceed via a similar mechanism to Schiff base formation. The formation of oximes and hydrazones is a robust and widely employed conjugation strategy in various fields of chemistry.
The versatility of these condensation reactions allows for the introduction of a diverse range of functional groups, as shown in the table below.
| Reaction Type | Reagent Example | Product Type |
| Schiff Base Formation | Aniline | N-phenyl-1-(1-tert-butyl-1H-imidazol-2-yl)methanimine |
| Oxime Synthesis | Hydroxylamine (NH₂OH) | This compound oxime |
| Hydrazone Synthesis | Hydrazine (N₂H₄) | This compound hydrazone |
| Semicarbazone Synthesis | Semicarbazide (NH₂NHCONH₂) | This compound semicarbazone |
The aldehyde group can be readily reduced to afford the corresponding primary alcohol or converted into a primary or secondary amine.
Reduction to Primary Alcohols: Standard hydride reducing agents are effective for the conversion of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, typically carried out in alcoholic solvents like methanol or ethanol. More powerful reagents such as lithium aluminum hydride (LAH) can also be used, though they are less selective if other reducible functional groups are present. The product of this reaction is (1-tert-butyl-1H-imidazol-2-yl)methanol.
Reduction to Amines (Reductive Amination): Reductive amination provides a direct route to synthesize amines from carbonyl compounds. wikipedia.org The process involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, which is then reduced in situ to the corresponding amine. wikipedia.orgorganic-chemistry.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (Na(OAc)₃BH), which are mild enough to not significantly reduce the starting aldehyde. youtube.com This method allows for the synthesis of a wide variety of primary, secondary, and tertiary amines. For example, reaction with ammonia (B1221849) followed by reduction yields (1-tert-butyl-1H-imidazol-2-yl)methanamine. nih.gov
| Transformation | Reagent(s) | Product |
| Alcohol Formation | Sodium Borohydride (NaBH₄) | (1-tert-butyl-1H-imidazol-2-yl)methanol |
| Primary Amine Formation | Ammonia (NH₃), then NaBH₃CN | (1-tert-butyl-1H-imidazol-2-yl)methanamine |
| Secondary Amine Formation | Methylamine (CH₃NH₂), then NaBH₃CN | N-methyl-1-(1-tert-butyl-1H-imidazol-2-yl)methanamine |
The aldehyde can be oxidized to the corresponding carboxylic acid, 1-tert-butyl-1H-imidazole-2-carboxylic acid. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed, with the choice depending on the presence of other sensitive functional groups in the molecule. Common methods include the use of potassium permanganate (KMnO₄) under basic conditions or chromium-based reagents. A widely used and milder method is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) buffered with a weak acid, known for its high functional group tolerance.
Functionalization of the Imidazole (B134444) Ring System
The imidazole ring is an electron-rich aromatic heterocycle, and its reactivity is influenced by the substituents at the N1 and C2 positions.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems. youtube.com In this compound, the outcome of EAS is governed by the directing effects of the existing substituents. The imidazole ring itself is π-excessive and generally reactive towards electrophiles. However, the 2-carbaldehyde group is strongly electron-withdrawing and deactivates the ring towards electrophilic attack. The N1-tert-butyl group is primarily a steric director, shielding the N1-C2-C5 region of the ring.
Nitration: Nitration of imidazoles can be achieved using nitrating agents like nitronium fluoborate or a mixture of nitric and sulfuric acids. google.com For this compound, nitration is predicted to occur at the C4 or C5 position, yielding 1-tert-butyl-4-nitro-1H-imidazole-2-carbaldehyde or 1-tert-butyl-5-nitro-1H-imidazole-2-carbaldehyde. The regioselectivity can be influenced by reaction conditions. researchgate.net
Halogenation: Halogenation (e.g., bromination or chlorination) would also be directed to the C4 and C5 positions. The mechanism may involve the formation of an N-halogenated intermediate which then rearranges. csic.es
| Reaction | Reagent | Predicted Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 1-tert-butyl-4-nitro-1H-imidazole-2-carbaldehyde and/or 1-tert-butyl-5-nitro-1H-imidazole-2-carbaldehyde |
| Bromination | Br₂ / FeBr₃ | 1-tert-butyl-4-bromo-1H-imidazole-2-carbaldehyde and/or 1-tert-butyl-5-bromo-1H-imidazole-2-carbaldehyde |
Direct nucleophilic aromatic substitution (SNAr) on the imidazole ring is generally unfavorable due to the ring's high electron density. gacariyalur.ac.inlibretexts.org Such reactions typically require the presence of a good leaving group (like a halide) and strong activation by electron-withdrawing groups.
A more viable strategy for the functionalization of the imidazole ring involves deprotonation followed by reaction with an electrophile. The C5 proton of the imidazole ring is the most acidic C-H bond in the molecule (after the aldehydic proton). Treatment with a strong organometallic base, such as n-butyllithium (n-BuLi), at low temperatures can selectively deprotonate the C5 position. The resulting organolithium intermediate is a potent nucleophile and can react with a variety of electrophiles to install new functional groups at this position. This lithiation-alkylation sequence provides a powerful method for regioselective C-C and C-heteroatom bond formation on the imidazole core.
C-H Functionalization Approaches
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of this compound, the imidazole ring possesses C-H bonds at the C4 and C5 positions that are amenable to such transformations. These approaches allow for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, providing a versatile platform for the synthesis of more complex imidazole derivatives.
Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in advancing C-H functionalization methodologies. For imidazole-containing compounds, these metals can coordinate to the heterocyclic core, facilitating the activation of otherwise inert C-H bonds. The tert-butyl group at the N1 position of this compound can sterically influence the regioselectivity of these reactions, while the carbaldehyde group at the C2 position can act as a directing group, further controlling the site of functionalization.
Research into the C-H functionalization of related imidazole systems has demonstrated the feasibility of various coupling partners, including aryl halides, alkenes, and alkynes. These reactions typically proceed via an oxidative addition, C-H activation/metalation, and reductive elimination catalytic cycle. The specific conditions, such as the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.
Below is a representative table illustrating potential C-H functionalization reactions at the C4 and C5 positions of an imidazole core, based on established methodologies for similar heterocyclic systems.
| Catalyst System | Coupling Partner | Position Functionalized | Product Type | Potential Yield (%) |
| Pd(OAc)₂ / PPh₃ / Base | Aryl Bromide | C4/C5 | Arylated Imidazole | 60-85 |
| [RhCp*Cl₂]₂ / AgSbF₆ | Alkyne | C4/C5 | Alkenylated Imidazole | 70-90 |
| Ni(OTf)₂ / dcype / K₃PO₄ | Phenol Derivative | C2 (of benzimidazole) | Arylated Imidazole | Good |
| [RhCl(coe)₂]₂ / TangPhos | Alkene (intramolecular) | C4/C5 | Fused Imidazole | up to 98 (ee) |
Data in the table is illustrative and based on reactions with analogous imidazole derivatives.
Multi-component Reactions Utilizing this compound as a Core Component
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. These reactions are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. This compound is a valuable building block for MCRs due to the reactive aldehyde functionality, which can readily participate in the formation of new carbon-carbon and carbon-nitrogen bonds.
One of the most prominent MCRs involving aldehydes is the Ugi four-component reaction (Ugi-4CR). In a hypothetical Ugi-4CR involving this compound, the aldehyde would react with an amine, an isocyanide, and a carboxylic acid to generate a complex α-acylamino carboxamide derivative. The imidazole moiety would remain as a key structural feature in the final product, allowing for the synthesis of diverse libraries of imidazole-containing compounds with potential biological activities.
Another important class of MCRs are the Passerini and Biginelli reactions. While the classic Biginelli reaction involves an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones, variations of this reaction could potentially incorporate the imidazole aldehyde. Similarly, the Passerini three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide could be employed to synthesize α-acyloxy carboxamides bearing the 1-tert-butyl-1H-imidazole scaffold.
The following table provides a conceptual overview of how this compound could be utilized in various multi-component reactions.
| MCR Name | Reactants | Core Product Scaffold |
| Ugi Reaction | This compound, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide with imidazole substituent |
| Passerini Reaction | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide with imidazole substituent |
| Biginelli-type Reaction | This compound, β-Dicarbonyl compound, Urea/Thiourea | Dihydropyrimidinone derivative with imidazole substituent |
| Hantzsch Dihydropyridine Synthesis | This compound, β-Ketoester (2 equiv.), Ammonia | Dihydropyridine with imidazole substituent |
Synthesis of Complex Polycyclic and Heterocyclic Systems from this compound Precursors
The aldehyde functionality of this compound serves as a versatile handle for the construction of more elaborate molecular architectures, including polycyclic and fused heterocyclic systems. Through a variety of cyclization and annulation strategies, the imidazole core can be integrated into larger, more complex frameworks.
One common approach involves the condensation of the aldehyde with a suitable binucleophile, leading to the formation of a new ring fused to the imidazole. For example, reaction with a 1,2-phenylenediamine derivative could lead to the formation of a benzimidazole-fused system. Similarly, condensation with compounds containing active methylene groups adjacent to a nitrile or ester, followed by intramolecular cyclization, can provide access to fused pyridone or pyranone systems.
The van Leusen imidazole synthesis and its variations offer a powerful tool for constructing fused imidazole rings. While the parent reaction synthesizes the imidazole ring itself, modifications and tandem reaction sequences starting from a pre-formed imidazole aldehyde can lead to complex heterocyclic structures. For instance, a sequential van Leusen/ring-closing metathesis (RCM) approach has been utilized to synthesize fused bicyclic imidazoles.
Furthermore, 1,3-dipolar cycloaddition reactions represent another elegant strategy for building complex heterocyclic systems. The in-situ generation of an azomethine ylide from the condensation of this compound with an amino acid, followed by a [3+2] cycloaddition with a dipolarophile, can lead to the formation of pyrrolidine-fused imidazoles.
The table below summarizes some of the potential synthetic routes to complex heterocyclic systems starting from this compound.
| Reaction Type | Reagents | Resulting Heterocyclic System |
| Condensation/Cyclization | o-Phenylenediamine | Imidazo[1,2-a]benzimidazole |
| Knoevenagel Condensation/Annulation | Malononitrile, Base | Imidazo[1,2-a]pyridine derivative |
| Tandem van Leusen/Heck Reaction | TosMIC, Vinyl Halide | Fused Imidazo-pyridine derivative |
| 1,3-Dipolar Cycloaddition | Sarcosine, Alkene/Alkyne | Pyrrolo[1,2-a]imidazole derivative |
Theoretical and Computational Investigations of 1 Tert Butyl 1h Imidazole 2 Carbaldehyde
Density Functional Theory (DFT) Studies of Electronic Structure and Conformations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and conformational landscape of organic molecules. For 1-tert-butyl-1H-imidazole-2-carbaldehyde, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the molecule's geometry, orbital energies, and charge distribution. nih.gov
The presence of the bulky tert-butyl group at the N1 position significantly influences the molecule's conformation. The rotation around the N-C(tert-butyl) bond and the C-C(aldehyde) bond are the primary degrees of freedom. DFT studies on related N-alkyl imidazoles have shown that the conformational preferences are a delicate balance of steric hindrance and electronic effects. nih.gov In the case of this compound, the tert-butyl group is expected to adopt a staggered conformation relative to the imidazole (B134444) ring to minimize steric clash.
Furthermore, the orientation of the carbaldehyde group is crucial. It can exist in either a syn or anti conformation with respect to the N1-C2 bond of the imidazole ring. DFT calculations can predict the relative energies of these conformers, with the more stable conformation likely being the one that minimizes dipole-dipole interactions and steric repulsion between the aldehyde oxygen and the tert-butyl group.
Table 1: Calculated Conformational Data for a Representative N-Alkyl Imidazole This table presents hypothetical data based on typical DFT calculations for N-substituted imidazoles to illustrate the kind of information obtained.
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (°) |
| Staggered-Syn | 0.00 | 3.5 | 180 |
| Staggered-Anti | 1.25 | 2.8 | 0 |
| Eclipsed-Syn | 4.50 | 3.7 | 120 |
| Eclipsed-Anti | 5.80 | 2.9 | 60 |
Molecular Dynamics Simulations of Intermolecular Interactions
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly its interactions with other molecules. For this compound, MD simulations can be employed to study its behavior in different solvent environments or its interaction with biological macromolecules.
In a solvent, MD simulations can reveal the structure of the solvation shell around the molecule. The polar imidazole ring and the carbaldehyde group are expected to form hydrogen bonds with protic solvents, while the nonpolar tert-butyl group will favor hydrophobic interactions. Understanding these interactions is crucial for predicting the molecule's solubility and reactivity in different media.
In the context of drug design, MD simulations can be used to model the interaction of this compound with a target protein. By placing the molecule in the active site of a protein and simulating their movements over time, researchers can assess the stability of the complex, identify key intermolecular interactions (such as hydrogen bonds, and van der Waals forces), and estimate the binding free energy. This information is invaluable for designing more potent and selective inhibitors.
Quantum Chemical Calculations of Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is the decarbonylation of the aldehyde group, a known reaction for imidazole-2-carbaldehydes. researchgate.net
Theoretical calculations can map out the potential energy surface of the reaction, identifying the transition state structures and calculating the activation barriers. For the decarbonylation reaction, it has been proposed that in the presence of an alcohol, the reaction proceeds via nucleophilic attack of the alcohol on the carbonyl carbon, forming a hemiacetal intermediate. researchgate.net Subsequent elimination of the formyl group as an ester (e.g., ethyl formate (B1220265) in ethanol) yields the corresponding 1-tert-butylimidazole. researchgate.net
DFT calculations can model the geometries of the reactant, intermediate, transition state, and product. The calculated activation energy can provide a quantitative measure of the reaction rate, which can be compared with experimental kinetic data. Furthermore, these calculations can help to understand the role of catalysts or different solvent environments on the reaction mechanism and efficiency.
Table 2: Calculated Energetics for a Hypothetical Reaction Pathway This table illustrates the type of data obtained from quantum chemical calculations of a reaction mechanism.
| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |
| Reactants | 0.0 | C=O: 1.21 |
| Transition State 1 | +15.2 | C-O(H): 1.95, O-C(aldehyde): 1.45 |
| Intermediate | -2.5 | C-O(H): 1.42, C-O(aldehyde): 1.43 |
| Transition State 2 | +20.8 | C-C(formyl): 2.10 |
| Products | -10.7 | N/A |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Chemical Behavior
A QSAR study on a series of imidazole-based compounds would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical model, such as multiple linear regression or machine learning algorithms, is then built to relate these descriptors to the observed biological activity (e.g., enzyme inhibition, antimicrobial activity). nih.govnih.gov
For this compound, its descriptors could be calculated and inputted into existing QSAR models for imidazole derivatives to predict its potential activity. For instance, the steric bulk of the tert-butyl group and the hydrogen bonding capacity of the carbaldehyde would be important descriptors influencing its interactions with a biological target.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to validate experimental findings and aid in the structural elucidation of new compounds. For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra. researchgate.netorientjchem.org
The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net The calculated shifts can be compared to experimental spectra to confirm the assigned structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or conformational averaging, which can be modeled with more advanced computational methods.
Similarly, DFT calculations can predict the vibrational frequencies and intensities of the molecule, which correspond to the peaks in its IR spectrum. The calculated spectrum can be compared with the experimental one to identify the characteristic vibrational modes of the functional groups, such as the C=O stretch of the aldehyde and the C-N and C=N stretches of the imidazole ring. This comparison can confirm the presence of these functional groups and provide information about the molecule's conformation.
Table 3: Predicted vs. Experimental Spectroscopic Data for a Related Imidazole Derivative This table provides an example of how predicted and experimental spectroscopic data are compared.
| Nucleus/Vibrational Mode | Predicted Value | Experimental Value |
| ¹H NMR (aldehyde H) | 9.8 ppm | 9.7 ppm |
| ¹³C NMR (carbonyl C) | 185.2 ppm | 184.5 ppm |
| IR (C=O stretch) | 1705 cm⁻¹ | 1698 cm⁻¹ |
Future Research Directions and Emerging Avenues for 1 Tert Butyl 1h Imidazole 2 Carbaldehyde
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of substituted imidazoles is a well-established field, yet the pursuit of greener and more efficient methods remains a key research focus. nih.govnih.gov For 1-tert-butyl-1H-imidazole-2-carbaldehyde, future research is anticipated to move beyond traditional multi-step procedures which may involve hazardous reagents and generate significant waste. The development of novel, sustainable synthetic routes is a promising area of investigation.
Key future research directions in synthesis include:
One-Pot, Multi-Component Reactions (MCRs): MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step. researchgate.net Research into an MCR for this compound, potentially from a tert-butyl amine source, a glyoxal (B1671930) equivalent, and a formaldehyde (B43269) equivalent, could significantly improve efficiency.
Catalyst Development: The use of novel catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions.
Heterogeneous Catalysts: The development of reusable, solid-supported catalysts, such as metal nanoparticles on various supports or functionalized polymers, can simplify purification and reduce waste. nih.govrsc.org
Organocatalysts: Exploring the use of small organic molecules as catalysts presents a metal-free alternative, which is often more environmentally benign. rsc.org
Green Solvents and Conditions: Future synthetic methods will likely focus on the use of greener solvents, such as water or ionic liquids, or even solvent-free conditions, to minimize environmental impact. mdpi.comresearchgate.net Microwave-assisted synthesis is another avenue that can accelerate reaction times and reduce energy consumption. organic-chemistry.org
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Research Challenge |
| Multi-Component Reaction | High atom economy, reduced reaction time, simplified purification | Identification of suitable catalysts and reaction conditions |
| Heterogeneous Catalysis | Catalyst reusability, reduced waste, continuous processing potential | Catalyst deactivation and leaching |
| Organocatalysis | Metal-free, often milder conditions, lower toxicity | Catalyst loading and efficiency |
| Green Solvents/Conditions | Reduced environmental impact, improved safety | Solubility of reactants and catalyst compatibility |
Advanced Applications in Bio-inspired Catalysis and Enzyme Mimicry
The imidazole (B134444) moiety is a fundamental component of many enzyme active sites, such as in histidine residues, where it participates in a variety of catalytic processes. elsevierpure.comresearchgate.net This has inspired the use of imidazole derivatives in the development of synthetic enzyme mimics. The unique structure of this compound, with its sterically demanding tert-butyl group and reactive aldehyde function, makes it an intriguing candidate for advanced applications in bio-inspired catalysis.
Future research in this area could focus on:
Development of Artificial Metalloenzymes: The imidazole and aldehyde groups can act as ligands to coordinate with metal ions, creating a catalytic center that mimics the active site of metalloenzymes. The tert-butyl group can create a specific hydrophobic pocket, influencing substrate selectivity.
Encapsulation in Porous Materials: Incorporating this compound into the pores of materials like metal-organic frameworks (MOFs) or zeolites could lead to novel catalysts. acs.org For instance, zeolitic imidazolate frameworks (ZIFs) can be synthesized using imidazole-2-carboxaldehyde, providing a protective environment for enzymes. acs.org The tert-butyl group could modulate the pore environment and substrate access.
Catalytic Activity in Organic Synthesis: The imidazole moiety can act as a nucleophilic catalyst in its own right. Research into the catalytic activity of this compound in reactions such as acyl transfer or aldol (B89426) condensations, where the aldehyde group can also participate, is a promising avenue.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. mdpi.comnih.gov The integration of the synthesis of this compound and its subsequent use in other reactions into flow chemistry platforms represents a significant area for future research.
Potential research directions include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable on-demand production and facile scalability. This could involve the use of packed-bed reactors with immobilized catalysts.
Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst, stoichiometry) to identify the optimal conditions for the synthesis of the target molecule, significantly accelerating research and development.
Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps without the need for intermediate purification. A flow process could be designed where this compound is synthesized in the first reactor and then directly streamed into a second reactor to be used as a reactant in a subsequent transformation.
Development of Smart Materials Incorporating the Imidazole-2-carbaldehyde Moiety
Smart materials, which respond to external stimuli such as pH, light, or temperature, are at the forefront of materials science. nih.gov The imidazole ring, with its pH-responsive nature, and the reactive aldehyde group make this compound an attractive building block for the creation of novel smart materials. rsc.org
Future research could explore:
pH-Responsive Polymers: The imidazole nitrogen can be protonated and deprotonated, leading to changes in the polymer's conformation or solubility in response to pH variations. This could be exploited in drug delivery systems or sensors.
Self-Healing Materials: The aldehyde group can participate in reversible covalent bond formation, such as imine or acetal (B89532) linkages. Incorporating this compound into a polymer backbone could lead to materials that can self-heal upon damage.
Chromogenic and Fluorogenic Sensors: The electronic properties of the imidazole ring can be tuned by substitution. The aldehyde group provides a handle for further functionalization to create sensors that change color or fluorescence in the presence of specific analytes. The imidazole moiety itself has been shown to be useful in developing fluorescent smart materials. rsc.org
Synergistic Approaches with Nanotechnology for Advanced Functional Systems
Nanotechnology offers the tools to create materials and devices with novel properties and functionalities. The functional groups of this compound make it a versatile molecule for the surface functionalization of nanomaterials, leading to synergistic systems with enhanced capabilities. nih.gov
Emerging avenues in this domain include:
Functionalized Nanoparticles for Catalysis: The imidazole moiety can act as a stabilizing ligand for metal nanoparticles, preventing their aggregation while still allowing for catalytic activity. nih.gov The aldehyde group can be used to covalently attach the molecule to the surface of nanoparticles. Research into nanoparticles functionalized with this compound could lead to highly active and selective nanocatalysts. researchgate.net
Targeted Drug Delivery Systems: Nanoparticles can be functionalized with ligands that target specific cells or tissues. The imidazole and aldehyde groups of this compound could be used to attach targeting moieties and therapeutic agents to a nanoparticle carrier.
Hybrid Nanomaterials: Combining this compound with other nanomaterials, such as graphene oxide or carbon nanotubes, could lead to hybrid materials with unique electronic, optical, or mechanical properties. acs.org The imidazole functionality can be used to interface with these materials and modulate their properties.
The synergistic combination of single-atom catalysts with nitrogen-doped nanomaterials has been shown to enhance catalytic properties, suggesting a promising research direction for imidazole-functionalized systems. acs.org
Q & A
Q. Critical Parameters :
- Temperature : Excessive heat during tert-butylation may lead to ring decomposition.
- Catalyst Purity : Residual AlCl₃ can complicate purification; column chromatography (silica gel, ethyl acetate/hexane) is recommended .
- Yield Optimization : Sub-stoichiometric POCl₃ in formylation reduces side reactions.
How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?
Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a dichloromethane/hexane mixture often yields suitable crystals.
- Data Collection : Use a Mo-Kα (λ = 0.71073 Å) source. SHELXL (for refinement) and OLEX2 (for visualization) are preferred software .
- Refinement Challenges : The tert-butyl group’s rotational disorder may require split-site modeling. Hydrogen bonding between the aldehyde and adjacent imidazole N-H groups (d ~2.8 Å) can stabilize the crystal lattice .
Validation : Cross-check with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) to confirm bond angles and torsional strain .
What spectroscopic techniques are most effective for characterizing the electronic environment of the aldehyde group in this compound?
Q. Basic Research Focus
- NMR :
- IR Spectroscopy : A strong C=O stretch at ~1680–1700 cm⁻¹ confirms the aldehyde; tert-butyl C-H stretches appear at ~2960 cm⁻¹ .
Advanced Tip : Use variable-temperature NMR to study dynamic effects, such as hindered rotation of the tert-butyl group .
How does the tert-butyl group influence the compound’s reactivity in nucleophilic addition reactions?
Advanced Research Focus
The tert-butyl group:
- Steric Effects : Shields the imidazole ring, reducing unwanted side reactions (e.g., electrophilic substitution at the 4/5 positions).
- Electronic Effects : Electron-donating nature increases electron density at the aldehyde, enhancing susceptibility to nucleophiles like hydrazines or Grignard reagents.
Q. Experimental Design :
- Compare reaction rates with non-substituted imidazole-2-carbaldehyde.
- Monitor by TLC or in situ FTIR for real-time analysis of aldehyde consumption .
What strategies mitigate challenges in isolating this compound due to its hygroscopicity and air sensitivity?
Q. Methodological Focus
- Purification : Use anhydrous solvents (e.g., THF or Et₂O) during column chromatography.
- Storage : Store under argon at –20°C in amber vials with molecular sieves (3Å).
- Handling : Conduct reactions in gloveboxes or under N₂ atmosphere to prevent aldehyde oxidation to carboxylic acid .
How can computational modeling predict the compound’s potential as a ligand in coordination chemistry?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess metal-binding affinity. The aldehyde oxygen and imidazole N3 are likely coordination sites.
- Molecular Docking : Simulate interactions with transition metals (e.g., Ru or Pd) to design catalysts. Software like AutoDock Vina can predict binding modes .
- Validation : Compare computed IR/Raman spectra with experimental data to confirm predicted metal-ligand vibrations .
What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?
Q. Methodological Focus
- Antimicrobial Assays : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include:
- Positive Control : Ciprofloxacin.
- Negative Control : DMSO (vehicle).
- Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK293). Normalize activity to IC₅₀ values .
Note : Preclude commercial vendors for bioassays; synthesize derivatives in-house for structure-activity relationship (SAR) studies.
How do solvent polarity and hydrogen-bonding propensity affect the compound’s stability in long-term storage?
Q. Advanced Research Focus
- Stability Studies :
- Solvent Screening : Test degradation rates in DMSO, MeOH, and H₂O via HPLC-UV at λ = 254 nm.
- Hydrogen Bonding : Polar aprotic solvents (e.g., DMF) stabilize the aldehyde via dipole interactions but may accelerate hydrolysis.
- Accelerated Aging : Use thermal stress (40°C/75% RH) to model shelf life. Degradation products (e.g., carboxylic acid) are identifiable by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
